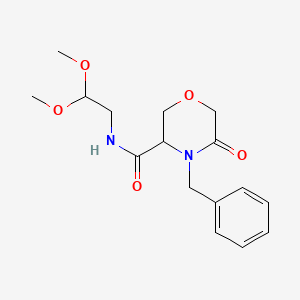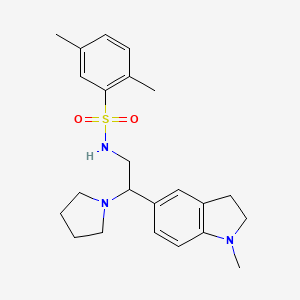![molecular formula C19H22N6O3 B2380688 8-(2-((3-Methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion CAS No. 923152-13-0](/img/structure/B2380688.png)
8-(2-((3-Methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
BenchChem offers high-quality 8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Pharmakologie
Diese Verbindung zeigt vielversprechende Eigenschaften im Bereich der medizinischen Chemie und Pharmakologie. Einige bemerkenswerte Anwendungen umfassen:
- Antitumoraktivität: Hexamethylmelamin (HMM) und 2-Amino-4-morpholino-s-triazin (2) werden klinisch aufgrund ihrer Antitumoreigenschaften eingesetzt. HMM wird zur Behandlung von Lungenkrebs eingesetzt, während 2 gegen Eierstockkrebs wirksam ist .
- Aromatasehemmung: Bestimmte 1,3,5-Triazine, einschließlich derer mit einer allgemeinen Struktur ähnlich der Verbindung 4, zeigen Aromatase-hemmende Aktivität .
- Corticotropin-Releasing Factor 1 (CRF1)-Rezeptor-Antagonismus: Die allgemeine Struktur 7 zeigt eine potente CRF1-Rezeptor-Antagonistaktivität .
Mikrobielle Eisensicherung (Siderophor) - Vermittlung
Die 1,3,5-Triazinverbindung 6 hat ein potenzielles Einsatzgebiet als Siderophor, das eine entscheidende Rolle bei der mikrobiellen Eisenaufnahme und -transportierung spielt .
Schutz vor Magengeschwüren
Verbindungen vom Typ 8 zeigen eine potente Aktivität gegen Leukotrien C4 (LTC4)-Antagonisten und schützen so vor HCl.Ethanol-induzierten Magengeschwüren .
Hemmung von Protozoenparasiten
Das Substrat 10, ein 1,3,5-Triazin-substituiertes Polyamin, zeigt eine gute In-vitro-Aktivität gegen Trypanosoma brucei, den Erreger der Afrikanischen Schlafkrankheit .
Zusammenfassend lässt sich sagen, dass diese Verbindung vielfältige Potenziale in verschiedenen Bereichen aufweist, von der Antitumoraktivität bis zur Vermittlung der mikrobiellen Eisensicherung. Forscher erforschen weiterhin ihre Anwendungen, was sie zu einem faszinierenden Thema für weitere Untersuchungen macht . Wenn Sie weitere Informationen benötigen oder spezielle Fragen haben, zögern Sie bitte nicht zu fragen! 😊
Eigenschaften
IUPAC Name |
6-[2-(3-methoxyanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12-11-25-15-16(22(2)19(27)23(3)17(15)26)21-18(25)24(12)9-8-20-13-6-5-7-14(10-13)28-4/h5-7,10-11,20H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOIQSWFQUKULP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC(=CC=C4)OC)N(C(=O)N(C3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2380605.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[4-(trifluoromethoxy)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2380607.png)

![12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate](/img/structure/B2380609.png)

![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2380611.png)


![6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2380617.png)

![4-[benzyl(methyl)amino]-6-methyl-N-(4-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2380623.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2380624.png)


